![molecular formula C18H26N2O4 B2517373 tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-52-9](/img/structure/B2517373.png)
tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate
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Description
Scientific Research Applications
Applications in Organic Synthesis
Chiral Sulfinamides in Asymmetric Synthesis Chiral sulfinamides, like tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies provide access to structurally diverse N-heterocycles, including piperidines, which are crucial structural motifs in many natural products and therapeutic compounds. Such applications highlight the potential use of tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate in the synthesis of complex organic molecules (Philip et al., 2020).
Environmental Biodegradation
Biodegradation of Ether Compounds Studies on the biodegradation and environmental fate of ether compounds, such as ethyl tert-butyl ether (ETBE), offer insights into the degradation pathways and microbial interactions with similar compounds. These studies identify microorganisms capable of degrading ether compounds and elucidate the metabolic pathways involved, potentially providing a framework for understanding how this compound might behave in environmental settings (Thornton et al., 2020).
Synthetic Methodologies
Synthetic Routes Analysis Analyzing different synthetic routes, as demonstrated for vandetanib, showcases the importance of selecting appropriate intermediates and reaction conditions for efficient industrial-scale synthesis. This approach underlines the relevance of chemical intermediates, like this compound, in the development of synthetic strategies for pharmaceuticals (Mi, 2015).
properties
IUPAC Name |
tert-butyl N-[1-(2-methoxybenzoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-13-9-11-20(12-10-13)16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICERTINBZFJOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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